7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol
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Overview
Description
7-(Bicyclo[221]hept-5-en-2-ylmethyl)quinolin-8-ol is a complex organic compound with the molecular formula C17H17NO It features a quinoline core substituted with a bicyclo[221]hept-5-en-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with bicyclo[2.2.1]hept-5-en-2-ylmethyl halides under specific conditions. The reaction is often catalyzed by transition metals and requires precise control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives .
Scientific Research Applications
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-en-7-ol: Shares the bicyclo[2.2.1]heptane structure but lacks the quinoline moiety.
2-Norbornene: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol is unique due to the combination of the bicyclo[2.2.1]heptane and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
112570-67-9 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
7-(2-bicyclo[2.2.1]hept-5-enylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C17H17NO/c19-17-14(6-5-12-2-1-7-18-16(12)17)10-15-9-11-3-4-13(15)8-11/h1-7,11,13,15,19H,8-10H2 |
InChI Key |
WEPAJLZOVRARCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CC3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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